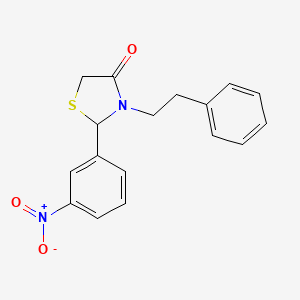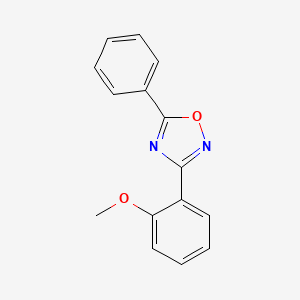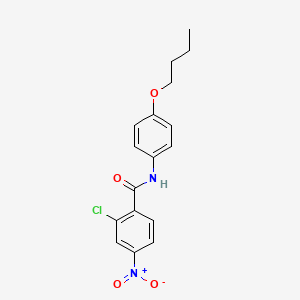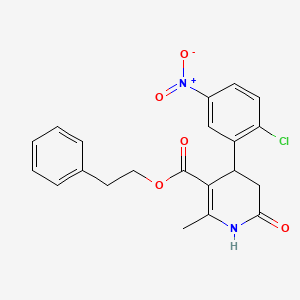
2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiazolidinone derivative that has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK signaling pathways. It has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. It has also been shown to have antitumor and antimicrobial properties, which may have potential applications in cancer and infectious disease treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various assays and experiments. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one. One direction is the further elucidation of its mechanism of action, which may lead to the development of more targeted therapies. Another direction is the exploration of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, the development of more efficient synthesis methods may make this compound more readily available for scientific research.
Métodos De Síntesis
The synthesis of 2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one is a multistep process that involves the reaction of 2-phenylethylamine with 3-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reacted with thioglycolic acid to form the thiazolidinone ring. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has also been shown to have potential applications in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16-12-23-17(14-7-4-8-15(11-14)19(21)22)18(16)10-9-13-5-2-1-3-6-13/h1-8,11,17H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDONCDRCZAJFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)

![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)

![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4927375.png)

![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)
